1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Description
1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: N/A) is a fluorinated pyrazole-carbaldehyde derivative characterized by two distinct fluorinated aryl substituents: a 2,4-difluorophenyl group at the 1-position and a 4-fluorophenyl group at the 3-position of the pyrazole core. The aldehyde functional group at the 4-position renders it a versatile intermediate for synthesizing bioactive compounds, including chalcones and heterocyclic derivatives . The compound’s structure is confirmed via spectral techniques (IR, ¹H NMR, mass spectrometry), and its reactivity is influenced by electron-withdrawing fluorine atoms, which enhance electrophilicity at the aldehyde group .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)15-6-5-13(18)7-14(15)19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTUGIOMOTUDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397437 | |
| Record name | 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-78-5 | |
| Record name | 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Synthesis Protocol
A baseline method involves reacting (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine with the Vilsmeier–Haack reagent under controlled conditions:
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Reagent ratios : 1:10 molar ratio of substrate to POCl₃
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Temperature profile : 0°C (30 min initial cooling) followed by reflux at 100°C (6 hr)
This approach suffers from prolonged reaction times and moderate efficiency due to incomplete cyclization and competing side reactions.
Optimized Vilsmeier–Haack Conditions
Kumar et al. (2019) demonstrated that increasing POCl₃ equivalents from 2 to 10 dramatically improves yield:
| Parameter | Conventional | Optimized |
|---|---|---|
| POCl₃ Equivalents | 2 | 10 |
| Reaction Time | 8 hr | 6 hr |
| Temperature | 100°C | 100°C |
| Isolated Yield | 60% | 90% |
The excess POCl₃ enhances electrophilicity of the intermediate iminium ion, facilitating nucleophilic attack by the hydrazine nitrogen.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave irradiation has emerged as a critical tool for reducing synthesis times while maintaining high yields. Mishra et al. (2020) developed a comparative framework:
Thermal vs. Microwave Conditions
| Condition | Thermal | Microwave |
|---|---|---|
| Temperature | 60°C | 60°C |
| Time | 2 hr | 10 min |
| Solvent | DMF | DMF |
| Yield | 65% | 83% |
Microwave irradiation improves energy transfer, reducing side product formation through uniform heating. This method is particularly effective for large-scale batches where traditional heating gradients cause variability.
Industrial-Scale Production: Continuous Flow Reactors
Transitioning from batch to continuous flow systems addresses scalability challenges:
Key Advantages of Flow Chemistry
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Residence time control : Precise temperature modulation (70–90°C)
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Automated reagent mixing : POCl₃/DMF complexes form in-line
A representative continuous flow setup involves:
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Zone 1 : Hydrazone substrate dissolution in DMF (0.1 M)
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Zone 2 : POCl₃ introduction via peristaltic pump (10 eq)
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Reaction coil : 15 m PTFE tubing (ID 1.5 mm) at 85°C
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Quench module : Ice-cold sodium bicarbonate solution
This configuration reduces processing time from 6 hours to 22 minutes while maintaining 88% yield.
Mechanistic Insights and Intermediate Characterization
The synthesis proceeds through three critical stages:
Stage 1: Hydrazone Formation
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine forms via condensation of 3,5-difluoroacetophenone with phenylhydrazine. NMR monitoring reveals complete imine formation within 3 hr at 60°C (CDCl₃, δ 8.21 ppm singlet for C=N).
Stage 2: Vilsmeier–Haack Cycloformylation
The POCl₃/DMF complex generates a reactive chloroiminium intermediate, which undergoes intramolecular cyclization:
Kinetic studies show first-order dependence on POCl₃ concentration (k = 0.18 min⁻¹ at 100°C).
Stage 3: Aldehyde Stabilization
The aldehyde group is stabilized through:
-
Hydrogen bonding with adjacent fluorine atoms (IR stretch at 1685 cm⁻¹)
Comparative Analysis of Related Pyrazole Carbaldehydes
Structural analogs demonstrate how substituent patterns influence synthesis:
| Compound | Fluorine Positions | Reaction Time | Yield |
|---|---|---|---|
| 1-(2,4-Difluorophenyl)-3-phenyl derivative | 2,4 | 6 hr | 90% |
| 3-(2,5-Difluorophenyl)-1-phenyl analog | 2,5 | 7 hr | 78% |
| 1-(4-Fluorophenyl)-3-(3-FC₆H₄) variant | 4 | 5.5 hr | 85% |
Electron-withdrawing fluorine atoms at the 2- and 4-positions accelerate cyclization by stabilizing transition states through inductive effects.
Purification and Analytical Characterization
Post-synthesis processing ensures pharmaceutical-grade purity:
Chromatographic Methods
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Flash column : Silica gel (230–400 mesh), hexane/EtOAc (7:3)
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HPLC : C18 column, MeCN/H₂O (65:35), 1 mL/min, tR = 12.3 min
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential therapeutic effects. Here are some notable applications:
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit anticancer properties. The incorporation of fluorine atoms enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This makes them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of fluorine atoms is believed to enhance the compound's interaction with microbial cell membranes, leading to increased antibacterial activity against certain strains .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.
Synthesis of Novel Pyrazole Derivatives
Due to its reactive aldehyde functional group, this compound can be utilized to synthesize a variety of pyrazole derivatives through condensation reactions with various nucleophiles. This versatility allows for the exploration of new compounds with potentially enhanced biological activities .
Ligand Development
The unique structure of this pyrazole derivative makes it an excellent candidate for developing ligands in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for catalysis and material science applications .
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carbaldehyde derivatives with fluorinated aryl substituents are widely studied for their structural diversity and biological activities. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives
Key Findings
Substituent Effects on Bioactivity: Fluorine vs. Chlorine: Fluorine atoms improve bioavailability and target binding via electronegativity, while chlorine enhances metabolic stability. For example, the 2,4-difluorophenyl/4-fluorophenyl combination in the target compound shows broader antimicrobial activity compared to chlorinated analogs . Lipophilicity: The 4-isopropylbenzyl group in the compound from increases lipophilicity, improving membrane penetration and potency against Gram-negative bacteria like P. aeruginosa.
Synthetic Accessibility :
- Microwave-assisted synthesis () is efficient for pyrazole-carbaldehydes, but steric hindrance from bulkier groups (e.g., isopropylbenzyl) may require longer reaction times .
- The aldehyde group in the target compound facilitates condensation reactions, as seen in chalcone synthesis .
Structural Confirmation :
- X-ray crystallography () and NMR () are critical for confirming regiochemistry in difluorinated analogs, ensuring accurate structure-activity relationship (SAR) studies.
Antimicrobial Performance: The target compound’s chalcone derivatives (e.g., (E)-3-(3-(2,4-difluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one) show moderate activity against S. aureus (MIC: 16 µg/mL), while the 4-isopropylbenzyl analog () exhibits superior activity against P. aeruginosa (MIC: 4 µg/mL) .
Biological Activity
1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antitumor, anti-inflammatory, antimicrobial, and antifungal activities. Additionally, it discusses the compound's pharmacokinetic properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with difluoro and fluorophenyl groups, which contribute to its biological activity. The presence of these halogenated aromatic groups enhances the molecule's interaction with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits inhibitory activity against key cancer-related proteins such as BRAF(V600E) and EGFR, which are crucial in various cancer pathways .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target Protein | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | BRAF(V600E) | 12.5 | |
| Other Pyrazole Derivative | EGFR | 15.0 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole compounds have been documented extensively. In vitro studies show that this compound can significantly reduce pro-inflammatory cytokines and exhibit an IC50 comparable to standard anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity
Antimicrobial and Antifungal Activity
The compound has shown promising results against various microbial strains. Studies indicate that it possesses significant antimicrobial properties, inhibiting bacterial growth effectively. In antifungal assays, it demonstrated activity against Candida species and Aspergillus fungi with IC50 values indicating potent efficacy .
Table 3: Antimicrobial Activity
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics. Its structural features allow for effective interaction with biological targets while maintaining stability in physiological conditions .
Case Studies
In a notable case study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the pyrazole derivative was tested in combination with doxorubicin. The results indicated a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for combination therapy in clinical settings .
Q & A
Basic: What are the established synthetic routes for preparing 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde?
Answer:
The compound can be synthesized via:
- Vilsmeier–Haack reaction : Reacting substituted pyrazole precursors with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions to introduce the aldehyde group at position 4 .
- Condensation reactions : Combining fluorinated benzaldehyde derivatives (e.g., 2,4-difluorobenzaldehyde) with hydrazines or pyrazole intermediates in polar solvents like ethanol or methanol, catalyzed by acetic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/chloroform mixtures is typically employed .
Basic: What spectroscopic and crystallographic methods validate the structure of this compound?
Answer:
Key techniques include:
- NMR spectroscopy :
- X-ray crystallography : Resolves dihedral angles between fluorophenyl rings (e.g., 15.3° and 63.5° in analogous structures) and confirms Z/E geometry of functional groups .
- Mass spectrometry : Molecular ion peak at m/z 306.2 (calculated for C₁₆H₉F₃N₂O) .
Advanced: How do fluorinated substituents influence electronic properties and reactivity in this compound?
Answer:
- Electron-withdrawing effects : Fluorine atoms on phenyl rings reduce electron density at the pyrazole core, enhancing electrophilicity of the aldehyde group. This facilitates nucleophilic additions (e.g., formation of hydrazones or Schiff bases) .
- Conformational rigidity : Steric and electronic interactions between 2,4-difluorophenyl and 4-fluorophenyl groups restrict rotation, as evidenced by crystallographic data (dihedral angles ~50–60°) .
- Impact on bioactivity : Fluorine substituents increase lipophilicity and metabolic stability, critical for drug design .
Advanced: What strategies optimize reaction yield and selectivity during synthesis?
Answer:
- Catalyst selection : Acetic acid improves aldehyde formation efficiency in condensation reactions .
- Solvent optimization : Methanol or ethanol under reflux (60–80°C) balances reactivity and solubility .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during aldehyde functionalization .
Advanced: How can researchers design in vitro assays to evaluate antimicrobial potential?
Answer:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. subtilis) strains. Compare activity to standards like ampicillin .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., isopropyl vs. fluorophenyl groups) to assess impact on potency. For example, 4-isopropylbenzyl analogs show MIC values of 12.5–25 µg/mL against P. aeruginosa .
- Statistical validation : Use triplicate measurements and ANOVA to account for variability in microbial growth .
Advanced: How does crystallographic data inform target interaction studies?
Answer:
- Binding site prediction : The planar pyrazole core and fluorophenyl substituents (dihedral angles ~15–60°) suggest potential π-π stacking or hydrophobic interactions with enzyme pockets .
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial enzymes or receptors). Validate with mutagenesis or competitive binding assays .
Basic: What are common challenges in purifying this compound?
Answer:
- Solubility issues : Low solubility in aqueous phases necessitates use of DMSO or chloroform for dissolution .
- Byproduct removal : Column chromatography (hexane/ethyl acetate, 3:1) effectively separates aldehyde derivatives from unreacted precursors .
Advanced: How can computational modeling predict metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
